molecular formula C8H20Cl2N2O2S B6217600 4-(2-amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride CAS No. 2742660-23-5

4-(2-amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride

Cat. No.: B6217600
CAS No.: 2742660-23-5
M. Wt: 279.2
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a thiomorpholine ring and an amino group, making it a valuable candidate for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride typically involves the reaction of thiomorpholine with 2-amino-2-methylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of automated systems also minimizes the risk of contamination and reduces the need for manual intervention.

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiomorpholine derivatives

Scientific Research Applications

4-(2-amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-amino-2-methylpropyl)phenol
  • (2-amino-2-methylpropyl)dimethylamine dihydrochloride
  • 2-aminothiazole derivatives

Uniqueness

4-(2-amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride is unique due to its thiomorpholine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in research and industry.

Properties

CAS No.

2742660-23-5

Molecular Formula

C8H20Cl2N2O2S

Molecular Weight

279.2

Purity

95

Origin of Product

United States

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